molecular formula C10H14ClN3O2 B1478372 2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one CAS No. 2098117-24-7

2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1478372
CAS No.: 2098117-24-7
M. Wt: 243.69 g/mol
InChI Key: WHKCSBVPQURIFA-UHFFFAOYSA-N
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Description

2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cysteine-reactive proteins, forming covalent bonds that can modulate protein function . Additionally, it may act as a ligand for certain receptors, altering their signaling pathways and downstream effects.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce oxidative stress in certain cell types, leading to changes in gene expression and metabolic activity . Furthermore, it may affect cell proliferation and apoptosis, depending on the concentration and exposure duration.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound may inhibit or activate enzymes by forming covalent bonds with their active sites . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time, especially when exposed to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound may undergo phase I and phase II metabolic reactions, such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its biological activity. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression, or to the mitochondria, where it can influence cellular metabolism and energy production.

Properties

IUPAC Name

2-chloro-1-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-16-9-7-13(10(15)5-11)6-8(9)14-4-2-3-12-14/h2-4,8-9H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKCSBVPQURIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1N2C=CC=N2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.